molecular formula C₃₄H₃₇NO₄ B1142906 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin CAS No. 76738-52-8

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin

Cat. No. B1142906
CAS RN: 76738-52-8
M. Wt: 523.66
InChI Key:
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Description

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin is a type of imino sugar . Imino sugars, isolated in the 1960s, have attracted considerable interest from synthetic chemists, biologists, and clinical researchers . Glycomimetics, in which the endocyclic oxygen of the parent glycoside is replaced by a nitrogen atom, are known to be potent inhibitors of a number of enzymes of medicinal interest .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin involves a three-step process . It starts from readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose via Ir-catalyzed reductive amination in water, “borrowing hydrogen” under neat conditions, and Pd-catalyzed debenzylation .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin is C34H37NO4 . The molecular weight is 523.66 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin include reductive amination, “borrowing hydrogen”, and debenzylation .

properties

CAS RN

76738-52-8

Product Name

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin

Molecular Formula

C₃₄H₃₇NO₄

Molecular Weight

523.66

synonyms

[2S-(2α,3α,4β,5α)]-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine

Origin of Product

United States

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